molecular formula C12H15NO2S B8028259 1-(Cyclohexylsulfanyl)-4-nitrobenzene CAS No. 62291-64-9

1-(Cyclohexylsulfanyl)-4-nitrobenzene

Cat. No.: B8028259
CAS No.: 62291-64-9
M. Wt: 237.32 g/mol
InChI Key: RWSRMWXKMKGWQZ-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfanyl)-4-nitrobenzene is an organic compound characterized by a cyclohexylsulfanyl group attached to a benzene ring, which also bears a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylsulfanyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(cyclohexylsulfanyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the cyclohexylsulfanyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

    Reduction: 1-(Cyclohexylsulfanyl)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(Cyclohexylsulfinyl)-4-nitrobenzene or 1-(Cyclohexylsulfonyl)-4-nitrobenzene.

Scientific Research Applications

1-(Cyclohexylsulfanyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfanyl)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(Cyclohexylsulfanyl)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.

    1-(Cyclohexylsulfanyl)-3-nitrobenzene: Similar structure but with the nitro group in the meta position.

    1-(Phenylsulfanyl)-4-nitrobenzene: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: 1-(Cyclohexylsulfanyl)-4-nitrobenzene is unique due to the combination of the cyclohexylsulfanyl and nitro groups, which impart distinct chemical reactivity and potential applications. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

1-cyclohexylsulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSRMWXKMKGWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70488619
Record name 1-(Cyclohexylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62291-64-9
Record name 1-(Cyclohexylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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